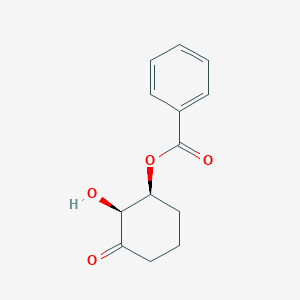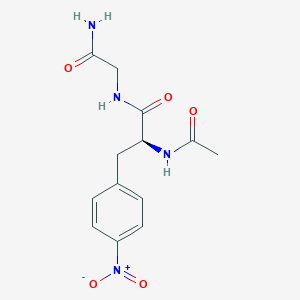
N-Acetyl-4-nitro-L-phenylalanylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-4-nitro-L-phenylalanylglycinamide is a chemical compound with the molecular formula C13H16N4O5 It is known for its unique structure, which includes an acetyl group, a nitro group, and a phenylalanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-nitro-L-phenylalanylglycinamide typically involves the acetylation of 4-nitro-L-phenylalanine followed by the coupling with glycinamide. The reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction. The coupling step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to ensure efficient peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-4-nitro-L-phenylalanylglycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, resulting in the formation of an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the acetyl group.
Major Products Formed
Oxidation: Formation of 4-amino-L-phenylalanylglycinamide.
Reduction: Formation of N-Acetyl-4-amino-L-phenylalanylglycinamide.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-4-nitro-L-phenylalanylglycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Acetyl-4-nitro-L-phenylalanylglycinamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl and phenylalanine moieties can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-Acetyl-4-fluoro-DL-phenylalanine
- N-Acetyl-L-tryptophyl-L-phenylalanylglycinamide
- 4-Nitro-DL-phenylalanine
Uniqueness
N-Acetyl-4-nitro-L-phenylalanylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group allows for redox reactions, while the acetyl and phenylalanine components provide versatility in interactions with biological targets.
Properties
CAS No. |
61595-63-9 |
|---|---|
Molecular Formula |
C13H16N4O5 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
(2S)-2-acetamido-N-(2-amino-2-oxoethyl)-3-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C13H16N4O5/c1-8(18)16-11(13(20)15-7-12(14)19)6-9-2-4-10(5-3-9)17(21)22/h2-5,11H,6-7H2,1H3,(H2,14,19)(H,15,20)(H,16,18)/t11-/m0/s1 |
InChI Key |
YKHLYTAVXOLNIN-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



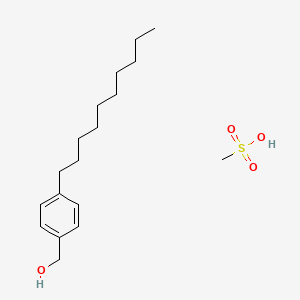

![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)

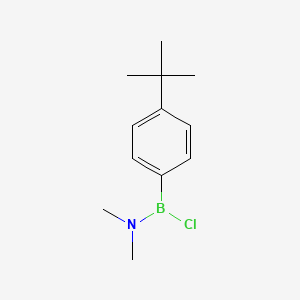
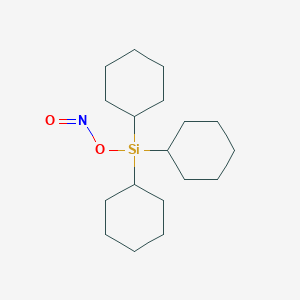
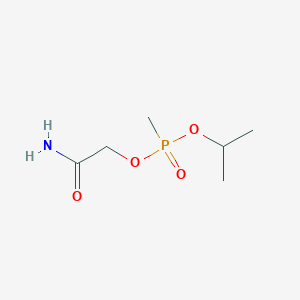
![(1R)-Bicyclo[3.2.1]oct-2-ene](/img/structure/B14583694.png)
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)

![1-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B14583702.png)
